(4-Morpholinylphenylmethyl)benzotriazole
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Overview
Description
(4-Morpholinylphenylmethyl)benzotriazole is a chemical compound with the empirical formula C17H18N4O and a molecular weight of 294.35 g/mol . It is a mixture of Bt1 and Bt2 isomers . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-Morpholinylphenylmethyl)benzotriazole typically involves the condensation of benzotriazole with a ketone or an aldehyde, an alcohol, and a catalytic amount of sulfuric acid in carbon tetrachloride . Another method involves the reaction of benzotriazole with dialkyl ketals . These methods are commonly used in laboratory settings to synthesize the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Morpholinylphenylmethyl)benzotriazole undergoes various types of chemical reactions, including:
C-C Bond Formation: This reaction type is commonly associated with the compound.
Substitution Reactions: The benzotriazole moiety can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include sulfuric acid, carbon tetrachloride, and dialkyl ketals . Reaction conditions typically involve moderate temperatures and the presence of a catalyst.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, C-C bond formation reactions can yield various substituted benzotriazole derivatives .
Scientific Research Applications
(4-Morpholinylphenylmethyl)benzotriazole has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-C bonds.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific details are limited.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (4-Morpholinylphenylmethyl)benzotriazole involves its ability to participate in various chemical reactions. The benzotriazole moiety can donate electrons to stabilize cations formed by the loss of other leaving groups, making it a versatile reagent in organic synthesis . Additionally, it can act as a radical precursor via a single electron transfer mechanism .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A simpler benzotriazole derivative used in similar applications.
4-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenylamine: Another benzotriazole derivative with similar properties.
4-Morpholinobenzylamine: A related compound with a morpholine group attached to a benzylamine moiety.
Uniqueness
(4-Morpholinylphenylmethyl)benzotriazole is unique due to its combination of a benzotriazole moiety with a morpholine group, which enhances its reactivity and versatility in various chemical reactions. This makes it particularly useful in organic synthesis and proteomics research .
Properties
Molecular Formula |
C17H18N4O |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
4-[benzotriazol-1-yl(phenyl)methyl]morpholine |
InChI |
InChI=1S/C17H18N4O/c1-2-6-14(7-3-1)17(20-10-12-22-13-11-20)21-16-9-5-4-8-15(16)18-19-21/h1-9,17H,10-13H2 |
InChI Key |
UENZTBUBUYDQEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)N3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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